9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline
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Overview
Description
9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmacology . The structure of this compound includes a tetrazole ring fused with a quinazoline moiety, making it a unique and versatile compound for various applications .
Preparation Methods
The synthesis of 9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline can be achieved through several methods. One common approach involves the cyclocondensation of an appropriate aldehyde, such as furfurol, with 5-amino-1H-1,2,3,4-tetrazole and cyclohexanone . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives with different functional groups, while reduction can yield more saturated compounds .
Scientific Research Applications
9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including allylation and benzylation of carbonyl compounds . In biology and medicine, this compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has applications in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit matrix metalloproteinase 9 and dihydroorotase, which are enzymes involved in cancer cell growth and survival . By binding to these targets, the compound can disrupt critical cellular processes, leading to the inhibition of cancer cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline can be compared with other similar compounds, such as 9-(furan-2-yl)-4,5,6,7,8,9-hexahydro[1,2,3,4]tetrazolo[5,1-b]quinazoline . While both compounds share a similar core structure, the presence of different substituents, such as the phenyl group in this compound, imparts unique properties and biological activities . This uniqueness makes this compound a valuable compound for further research and development .
Properties
Molecular Formula |
C14H15N5 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
9-phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline |
InChI |
InChI=1S/C14H15N5/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)15-14-16-17-18-19(13)14/h1-3,6-7,13H,4-5,8-9H2,(H,15,16,18) |
InChI Key |
QAADUBHZGNZSOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(N3C(=NN=N3)N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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